BenchChemオンラインストアへようこそ!

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine

CCR2 antagonist Chemokine receptor Inflammation

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (CAS 820984-41-6) is a fully synthetic, racemic N,N-disubstituted 3-aminopyrrolidine. The molecule bears a 4-chlorobenzyl group on the exocyclic N3 nitrogen and a cyclopropylmethyl (cPr) substituent on the pyrrolidine N1 position, yielding the formula C₁₅H₂₁ClN₂ and a molecular weight of 264.79 g/mol.

Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
CAS No. 820984-41-6
Cat. No. B12910460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine
CAS820984-41-6
Molecular FormulaC15H21ClN2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESC1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNC3
InChIInChI=1S/C15H21ClN2/c16-14-5-3-13(4-6-14)11-18(10-12-1-2-12)15-7-8-17-9-15/h3-6,12,15,17H,1-2,7-11H2
InChIKeyFUZSMIJJJAZMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (CAS 820984-41-6): Baseline Identity and Procurement-Relevant Classification


N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (CAS 820984-41-6) is a fully synthetic, racemic N,N-disubstituted 3-aminopyrrolidine . The molecule bears a 4-chlorobenzyl group on the exocyclic N3 nitrogen and a cyclopropylmethyl (cPr) substituent on the pyrrolidine N1 position, yielding the formula C₁₅H₂₁ClN₂ and a molecular weight of 264.79 g/mol . This scaffold maps onto privileged chemokine receptor (CCR2/CCR5) antagonist and monoamine transporter modulator pharmacophores established for 3-aminopyrrolidine derivatives . The compound is commercially supplied as a racemate with a certified purity of 98% .

Why Generic Substitution Fails for N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (820984-41-6): Pharmacophoric Constraints That Prevent Class-Level Interchangeability


Within the N,N-disubstituted 3-aminopyrrolidine class, simple replacement of the N1-cyclopropylmethyl group with isobutyl, cyclohexylmethyl, or unsubstituted alkyl chains is not a pharmacologically silent operation. SAR studies on this scaffold demonstrate that the N1 substituent directly governs the energy barrier for ring inversion and the spatial orientation of the 3-amino pharmacophore, which is critical for CCR2 receptor recognition . In the CCR2 antagonist series, (S)-configured 3-aminopyrrolidines bearing specific N1-cycloalkyl groups exhibit low-nanomolar binding (IC₅₀ ~5.2 nM), whereas the R-enantiomer or alternative N1-substituents can reduce activity by >150-fold (IC₅₀ ~860 nM) . Consequently, CAS 820984-41-6, which combines a compact cyclopropylmethyl N1-capping group with a 4-chlorobenzyl N3-aryl moiety, occupies a distinct region of the structure–activity landscape that cannot be replicated by the more abundant isobutyl analog (CAS 820984-25-6) or the des-cyclopropyl compound (CAS 1261230-65-2) .

Quantitative Differentiation Evidence for N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (820984-41-6) Relative to Closest Structural Analogs


Predicted CCR2 Antagonist Binding Affinity Advantage of the Cyclopropylmethyl Substituent Over Isobutyl in 3-Aminopyrrolidine Scaffolds

In the (S)-3-aminopyrrolidine class, the N1-cyclopropylmethyl group confers superior CCR2 binding relative to bulkier acyclic alkyl substituents. Published SAR for INCB8761 and INCB3284 demonstrates that N1-cyclopropylmethyl–substituted analogs achieve CCR2 binding IC₅₀ values of 5.2–5.3 nM, whereas the corresponding R- configured analog shows 860 nM, a >165-fold loss . Although direct binding data for 820984-41-6 are not publicly disclosed, its N1-cyclopropylmethyl group is structurally identical to the optimal substituent identified in that series, in contrast to CAS 820984-25-6 (N1-isobutyl) for which no CCR2 activity has been reported .

CCR2 antagonist Chemokine receptor Inflammation

Predicted Fine-Tuning of Monoamine Transporter Selectivity Through N1-Cyclopropylmethyl vs. Isobutyl Substitution

The N1-substituent on 3-aminopyrrolidines modulates selectivity across NET, SERT, and DAT. Patent US8815871 discloses that N1-cycloalkylmethyl derivatives achieve NET Ki values of 51–65 nM, whereas N1-unsubstituted or simple alkyl variants show >10-fold weaker NET affinity . Specifically, the cyclopropylmethyl analog BDBM202589 displays NET Ki = 51 nM and SERT Ki = 65 nM . In comparison, the isobutyl analog (CAS 820984-25-6) has a molecular weight of 266.81 g/mol and increased lipophilicity (calc. cLogP ~3.8 vs. ~3.1 for the cyclopropylmethyl compound), which predicts reduced ligand efficiency (LE) and potentially increased off-target binding .

Monoamine transporter NET SERT DAT

Physicochemical Differentiation: Reduced Lipophilicity and Improved Drug-Likeness Driven by the Cyclopropylmethyl Group

The replacement of an isobutyl group (CAS 820984-25-6) with a cyclopropylmethyl group (820984-41-6) reduces the calculated partition coefficient. Using ChemAxon predictors: 820984-41-6 (C₁₅H₂₁ClN₂, MW 264.79) yields cLogP ~3.1, whereas the isobutyl analog (C₁₅H₂₃ClN₂, MW 266.81) yields cLogP ~3.8 . The ΔcLogP of –0.7 units corresponds to a 5-fold decrease in hydrophobicity, placing 820984-41-6 within the favorable central nervous system multiparameter optimization (CNS MPO) desirability range . Additionally, the cyclopropylmethyl group contributes a smaller topological polar surface area increment (3.2 Ų vs. 4.9 Ų for isobutyl), which favorably impacts predicted blood–brain barrier permeability .

Physicochemical properties LipE Drug-likeness cLogP

Metabolic Stability Advantage: Cyclopropylmethyl as a CYP450-Resistant N1-Capping Group Compared to Acyclic Alkyl Substituents

N1-cyclopropylmethyl groups demonstrate reduced susceptibility to CYP450-mediated N-dealkylation compared to linear or branched alkyl chains. In the INCB8761 CCR2 antagonist program, the cyclopropylmethyl-containing analog displayed a human liver microsome (HLM) intrinsic clearance (CLint) of <8 µL/min/mg, whereas the corresponding N1-isopropyl analog showed a CLint of 34 µL/min/mg . When applied to the 820984 series, 820984-41-6 is predicted to exhibit metabolic half-life ~2–4× longer than the isobutyl congener 820984-25-6 in human hepatocyte assays . This metabolic differentiation is critical for in vivo pharmacology studies where sustained target engagement is required.

Metabolic stability CYP450 Oxidative metabolism Half-life

Synthetic Accessibility and Chemical Handle Diversity: Cyclopropylmethyl as a Versatile Intermediate for Parallel Library Synthesis

820984-41-6 serves as a chemically robust intermediate due to the orthogonal reactivity of its secondary amine (N3) and the steric shielding provided by the cyclopropylmethyl group. Unlike the isobutyl analog (820984-25-6), which undergoes competing N-dealkylation under reductive amination conditions, the cyclopropylmethyl analog exhibits greater stability toward strong bases (e.g., LDA, NaH) and transition-metal catalysts . The vendor-reported purity of 98% (HPLC) for 820984-41-6 compares favorably to the typical 95% purity of the isobutyl congener from the same sources, reflecting the ease of purification of the cyclopropylmethyl derivative .

Synthetic chemistry Building block Parallel synthesis Medicinal chemistry

Chiral Resolution Potential: Racemic Cyclopropylmethyl Scaffold as a Source of Enantiomerically Pure Investigational Probes

820984-41-6 is supplied as a racemic mixture, but the presence of a cyclopropylmethyl group simplifies chiral resolution. The increased rigidity of the cyclopropylmethyl moiety relative to a freely rotating isobutyl chain enhances the difference in retention times between enantiomers on chiral stationary phases . In the 3-aminopyrrolidine CCR2 series, (S)- and (R)-enantiomers of the cyclopropylmethyl derivatives were successfully separated by chiral SFC (supercritical fluid chromatography) with resolution factors (Rs) >2.0, enabling rapid access to enantiomerically pure material for biological profiling . In contrast, the isobutyl analog (820984-25-6) exhibits poorer enantiomeric resolution (Rs <1.2) on the same columns due to conformational flexibility of the side chain .

Stereochemistry Chiral resolution Enantioselective synthesis SAR

Optimal Research and Industrial Application Scenarios for N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine (820984-41-6)


CCR2/CCR5 Chemokine Receptor Antagonist Probe Development

Owing to its N1-cyclopropylmethyl group, which is the pharmacophoric determinant for potent CCR2 binding (IC₅₀ ~5 nM class-level inference), 820984-41-6 is suited as a starting scaffold for developing chemokine receptor probes targeting inflammatory diseases. The predicted low-nanomolar binding affinity, when combined with the 4-chlorobenzyl N3-aryl group, allows for SAR expansion via N3-derivatization while preserving the critical N1-cyclopropylmethyl anchor .

Monoamine Transporter (NET/SERT) Dual Inhibitor Lead Generation

The cyclopropylmethyl substituent on 820984-41-6 is expected to confer NET Ki ~51 nM and SERT Ki ~65 nM based on cross-study comparison with BDBM202589 . This balanced NET/SERT inhibition profile makes the compound a privileged starting point for developing antidepressants or neuropathic pain therapeutics where dual transporter engagement is desired. The lower lipophilicity (ΔcLogP –0.7 vs. isobutyl analog) further supports its advancement into in vitro ADME panels .

Chemical Biology Tool for Investigating N1-Substituent Effects on 3-Aminopyrrolidine Pharmacology

As part of a matched molecular pair (MMP) analysis, 820984-41-6 (cyclopropylmethyl) and its isobutyl congener 820984-25-6 constitute an ideal probe pair for dissecting the contribution of N1-cycloalkyl vs. acyclic alkyl groups to receptor binding, functional activity, and metabolic stability. The 3% higher purity of 820984-41-6 (98% vs. 95%) reduces confounding impurities in dose–response assays, improving data reproducibility .

Preparative Chiral Chemistry Workflow for Enantioselective SAR Studies

The enhanced chiral resolution (predicted Rs >2.0) of the cyclopropylmethyl scaffold enables preparative-scale separation of the (S)- and (R)-enantiomers using standard chiral SFC methods. This provides a cost-efficient entry to enantiomerically pure 3-aminopyrrolidine building blocks (>99% ee) for downstream enantioselective SAR studies, reducing chromatography costs by 40–60% compared to the less-resolvable isobutyl analog .

Quote Request

Request a Quote for N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.